molecular formula C24H14D9NO2 B1159761 JWH 018 6-hydroxyindole metabolite-d9

JWH 018 6-hydroxyindole metabolite-d9

Cat. No.: B1159761
M. Wt: 366.5
InChI Key: OTRCAWIVHSQWPC-YGYNLGCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Synthetic Cannabinoids as Emerging Research Targets

Synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances. researchgate.net Initially developed for academic research to explore the endocannabinoid system, these compounds, such as JWH-018, have become significant targets of scientific investigation. frontiersin.orgresearchgate.net Their potent effects, often greater than that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, have driven research into their pharmacology and toxicology. researchgate.net The continuous emergence of new synthetic cannabinoids with varied chemical structures presents an ongoing challenge for the scientific community, necessitating dedicated research to understand their properties and effects. researchgate.netnih.gov

Evolution of Research on JWH-Series Compounds and Their Metabolic Profiles

The JWH-series of compounds, named after their creator John W. Huffman, were among the first synthetic cannabinoids to be widely studied. diva-portal.orgwikipedia.org JWH-018, a potent agonist for both CB1 and CB2 cannabinoid receptors, was one of the initial compounds identified in herbal smoking mixtures. nih.govcambridge.org Early research focused on the parent compounds themselves. However, it soon became evident that these substances undergo extensive and rapid metabolism in the body. frontiersin.orgresearchgate.net This realization shifted the focus of research towards identifying and characterizing their metabolic profiles.

The metabolism of JWH-018 is complex, involving multiple enzymatic pathways. nih.gov Key biotransformations include hydroxylation, N-dealkylation, and the formation of dihydrodiols. diva-portal.orgresearchgate.net Hydroxylation, in particular, is a major metabolic route, occurring on the pentyl side chain, the indole (B1671886) ring, or the naphthyl group. researchgate.net One of the significant metabolites identified is the 6-hydroxyindole (B149900) metabolite of JWH-018. ontosight.ainih.gov Understanding the formation and subsequent pathways of such metabolites is crucial for a complete picture of the compound's fate in biological systems.

Significance of Metabolite Identification in Synthetic Cannabinoid Academic Research

The identification of metabolites is a cornerstone of synthetic cannabinoid research for several reasons. A primary driver is the fact that many synthetic cannabinoids are extensively metabolized before being excreted, making the parent compound often undetectable in urine samples. news-medical.net Therefore, identifying the major metabolites is essential for developing reliable analytical methods to confirm exposure. researchgate.netnews-medical.net

The metabolic pathways of structurally similar synthetic cannabinoids often show commonalities. nih.gov For example, hydroxylation is a frequent biotransformation among naphthoylindoles like JWH-018. researchgate.net Studying these patterns helps in predicting the likely metabolites of newly emerging synthetic cannabinoids, which is critical for keeping analytical methods current. frontiersin.orgresearchgate.net

Metabolic Pathway Description Significance in JWH-018 Metabolism
HydroxylationAddition of a hydroxyl (-OH) groupA major pathway, occurring on the indole ring (e.g., 6-hydroxyindole), pentyl chain, and naphthyl group. researchgate.netnih.gov
N-DealkylationRemoval of the N-alkyl (pentyl) groupA documented metabolic route for JWH-018. diva-portal.org
CarboxylationOxidation to a carboxylic acid groupThe N-pentanoic acid metabolite is a major urinary biomarker. nih.gov
GlucuronidationConjugation with glucuronic acidA major Phase II metabolic step that increases water solubility for excretion. nih.gov

Role of Isotope-Labeled Standards, such as JWH 018 6-Hydroxyindole Metabolite-d9, in Advancing Analytical Research Methodologies

The development of robust and accurate analytical methods is paramount in synthetic cannabinoid research. Isotope-labeled internal standards, such as this compound, play a critical role in achieving this. nih.gov These standards are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (in this case, deuterium (B1214612), denoted by "d9").

The primary application of these deuterated standards is in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In these methods, a known amount of the isotope-labeled standard is added to a sample before processing. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction efficiencies and ionization effects in the mass spectrometer. lcms.czkcasbio.com

By measuring the ratio of the signal from the analyte to the signal from the internal standard, researchers can accurately quantify the concentration of the analyte in the original sample, compensating for variations in sample preparation and instrument response. kcasbio.com This is particularly important when dealing with complex biological matrices like urine and blood, where matrix effects can significantly impact the accuracy of measurements. lcms.czkcasbio.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it helps to normalize for ion suppression or enhancement. kcasbio.com

Properties

Molecular Formula

C24H14D9NO2

Molecular Weight

366.5

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

OTRCAWIVHSQWPC-YGYNLGCDSA-N

SMILES

[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])CN1C2=CC(O)=CC=C2C(C(C3=CC=CC4=C3C=CC=C4)=O)=C1

Synonyms

(6-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Origin of Product

United States

Synthesis and Isotopic Labeling of Jwh 018 6 Hydroxyindole Metabolite D9 for Research Applications

Synthetic Pathways for Hydroxylated Indole (B1671886) Metabolites

The synthesis of the unlabeled JWH 018 6-hydroxyindole (B149900) metabolite serves as the foundation for producing its deuterated analog. The general approach involves a multi-step process starting with a commercially available substituted indole.

A common synthetic route for N-alkylated indoles involves the reaction of an indole with an alkyl halide in the presence of a base. nih.govresearchgate.net For the target compound, this would involve:

Preparation of the Core Structure : The synthesis begins with 6-hydroxyindole as the starting material. To prevent unwanted side reactions during subsequent steps, the hydroxyl group is typically protected using a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ether).

N-Alkylation : The protected 6-hydroxyindole is then N-alkylated on the indole nitrogen. mdpi.comnih.gov This is achieved by reacting it with a suitable pentylating agent, such as 1-bromopentane, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Acylation at C3 : The subsequent step is a Friedel-Crafts acylation at the C3 position of the indole ring, which is the most nucleophilic position. mdpi.com The N-alkylated, protected 6-hydroxyindole is reacted with 1-naphthoyl chloride in the presence of a Lewis acid catalyst.

Deprotection : Finally, the protecting group on the 6-hydroxyl position is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or fluoride (B91410) treatment for a silyl ether) to yield the final product, JWH 018 6-hydroxyindole metabolite.

Table 1: Comparison of Synthetic Strategies for Hydroxylated N-Alkylindoles
StrategyKey StepsAdvantagesDisadvantages
Route A: Late-Stage Acylation1. Protection of Hydroxyl Group 2. N-Alkylation 3. C3-Acylation 4. DeprotectionConvergent; allows for variation in the acyl group late in the synthesis.Requires protection/deprotection steps, potentially lowering overall yield.
Route B: Early-Stage Acylation1. Acylation of Indole 2. Protection of Hydroxyl Group 3. N-Alkylation 4. DeprotectionMay avoid issues with acylation on a more complex substrate.Can be less convergent; regioselectivity of acylation must be controlled.

Deuterium (B1214612) Incorporation Strategies for Analytical Standard Production

To synthesize JWH 018 6-hydroxyindole metabolite-d9, deuterium atoms are incorporated into the pentyl side chain. The most efficient method is to use a deuterated starting material. clearsynth.com

The primary strategy involves synthesizing the target molecule using 1-bromopentane-d9 as the alkylating agent in the N-alkylation step described previously. This ensures that the deuterium labels are located on the stable pentyl chain and are not susceptible to back-exchange under typical analytical or physiological conditions. sigmaaldrich.com

Synthesis of 1-Bromopentane-d9: The deuterated alkylating agent can be prepared from a commercially available deuterated precursor, such as pentanoic acid-d9. A common method involves:

Reduction of the Carboxylic Acid : Pentanoic acid-d9 is reduced to the corresponding alcohol, 1-pentanol-d9, using a powerful reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or by other reduction methods.

Conversion to Bromide : The resulting 1-pentanol-d9 is then converted to 1-bromopentane-d9 using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Using this deuterated building block in the N-alkylation step of the synthetic pathway for the hydroxylated indole metabolite directly yields the desired this compound. This approach is generally preferred over hydrogen-deuterium exchange reactions on the final molecule, as it provides precise and stable labeling with high isotopic enrichment.

Purification and Confirmation of Isotopic Purity for Research Use

After synthesis, the crude this compound must be rigorously purified to ensure its suitability as an analytical standard. The purification process aims to remove unreacted starting materials, reagents, and non-deuterated or partially deuterated side products.

Purification Techniques: High-performance liquid chromatography (HPLC) is the most common technique for the final purification of synthetic cannabinoid standards. nih.gov Reversed-phase HPLC, using a C18 column with a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), is effective at separating the target compound from impurities based on polarity. Other chromatographic techniques like flash chromatography may be used for preliminary cleanup of the crude product.

Confirmation of Isotopic Purity: The isotopic purity and enrichment of the final product are critical parameters for an internal standard. These are primarily determined using mass spectrometry (MS). nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The measured mass should correspond to the theoretical mass of C₂₄H₁₄D₉NO₂.

Isotopic Enrichment Calculation : Mass spectrometry is also used to determine the percentage of the deuterated species relative to any remaining unlabeled (d0) or partially labeled molecules. nih.gov By analyzing the isotopic cluster of the molecular ion, the distribution of isotopologues can be measured, and the isotopic enrichment can be calculated. researchgate.netrsc.org For a high-quality standard, the isotopic enrichment should be ≥98%.

Quality Control and Spectroscopic Characterization Methodologies for Labeled Research Standards

A comprehensive quality control (QC) process is essential to certify a deuterated compound as an analytical research standard. musechem.comnih.govnumberanalytics.com This involves confirming the chemical structure, identity, and purity using a combination of spectroscopic methods.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation and for confirming the position of deuterium labels.

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pentyl chain should be absent or significantly diminished, confirming successful deuteration. studymind.co.uk

²H NMR (Deuterium NMR) : A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the pentyl chain, directly confirming the presence and location of the labels. wikipedia.orgnih.gov

¹³C NMR (Carbon NMR) : The carbon signals of the deuterated pentyl chain will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the unlabeled compound. cdnsciencepub.com

Mass Spectrometry (MS) : As mentioned, MS is crucial for confirming the molecular weight and isotopic distribution. Tandem MS (MS/MS) can be used to analyze fragmentation patterns. The fragmentation of the deuterated pentyl chain will differ from the unlabeled compound, producing fragment ions with a +9 mass unit shift, which further confirms the label's location. nih.gov

Table 2: Expected Analytical Data for this compound
Analytical TechniqueParameterExpected Result
HRMSMolecular FormulaC₂₄H₁₄D₉NO₂
HRMSExact MassMatches theoretical mass of the deuterated compound.
MSIsotopic EnrichmentTypically ≥98% d9.
¹H NMRPentyl Chain SignalsAbsence or significant reduction of proton signals. studymind.co.uk
²H NMRPentyl Chain SignalsPresence of deuterium signals corresponding to the pentyl chain. wikipedia.org
HPLCChemical PurityTypically ≥98% by peak area.

By employing these rigorous synthesis, purification, and characterization methodologies, high-purity this compound can be produced, serving as a reliable internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.

Advanced Analytical Methodologies for Detection and Quantification in Research

Mass Spectrometry-Based Approaches Utilizing JWH 018 6-Hydroxyindole (B149900) Metabolite-d9 as an Internal Standard

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the analysis of synthetic cannabinoids and their metabolites due to its high sensitivity and selectivity. The use of a deuterated internal standard, such as JWH-018 6-hydroxyindole metabolite-d9, is fundamental to these quantitative methods. This internal standard, being structurally almost identical to the analyte of interest but with a different mass, co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. oup.comlcms.cz

LC-MS/MS is a powerful technique for the analysis of JWH-018 metabolites in biological fluids like urine and blood. diva-portal.orgnih.gov Its applicability is enhanced by the use of deuterated internal standards to ensure accuracy. oup.com

A significant challenge in the analysis of JWH-018 metabolites is the presence of multiple positional isomers, particularly the mono-hydroxylated metabolites. chromtech.net.aurestek.com These isomers often have identical molecular weights and produce very similar fragmentation patterns in the mass spectrometer, making them indistinguishable by MS/MS alone. chromtech.net.au Therefore, effective chromatographic separation is essential for their individual identification and quantification. chromtech.net.aurestek.com

To achieve this separation, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. 4science.ge Columns such as the Agilent Zorbax Eclipse XDB-C18 and Restek Ultra Biphenyl have been utilized successfully. nih.govnih.gov Gradient elution with mobile phases consisting of an aqueous component with a modifier like formic acid (e.g., 0.1% formic acid in water) and an organic component like acetonitrile (B52724) or methanol (B129727) is a common strategy. nih.govoup.comoup.com The gradient conditions are carefully optimized to resolve the various isomeric metabolites within a reasonable run time. oup.comnih.gov For example, a gradient might start with a lower percentage of the organic phase, which is then increased over time to elute the more nonpolar metabolites. nih.govnih.gov

Table 1: Example Chromatographic Conditions for JWH-018 Metabolite Separation

ParameterCondition 1Condition 2
ColumnAgilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) nih.govRestek Ultra Biphenyl nih.gov
Mobile Phase A0.1% formic acid in water nih.gov0.01% formic acid in water nih.gov
Mobile Phase B0.1% formic acid in acetonitrile nih.gov0.01% formic acid in 50:50 methanol:acetonitrile nih.gov
Flow RateNot specified0.5 mL/min nih.gov
Gradient50% B (0-4.5 min), linear gradient to 90% B (4.5-7.1 min), then back to 50% B (7.1-10 min) nih.govGradient elution nih.gov

Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of JWH-018 metabolites. chromtech.net.auoup.com Optimization of ESI source parameters is critical for achieving maximum sensitivity. These parameters include the ion spray voltage, source temperature, curtain gas, and nebulizer and auxiliary gas pressures. chromtech.net.au

For quantitative analysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. chromtech.net.au This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) for the analyte and its internal standard in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity. The selection of optimal MRM transitions (precursor ion → product ion) and the optimization of collision energy and cone voltage are crucial steps in method development. oup.com For JWH-018 hydroxyindole metabolites, a common precursor ion is m/z 358.1, which can fragment to produce product ions such as m/z 155.1. nih.gov

Table 2: Example ESI-MS/MS Parameters for JWH-018 Metabolite Analysis

ParameterValueReference
Ionization ModeESI Positive chromtech.net.au
Ion Spray Voltage3,000 V chromtech.net.au
Source Temperature600 °C chromtech.net.au
Curtain Gas40 psi chromtech.net.au
Collision Gas4 psi chromtech.net.au

Table 3: Selected MRM Transitions for JWH-018 Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
JWH-018 5/6-hydroxyindole358.1155.1 nih.gov
JWH-018 N-pentanoic acid372.1155.2 chromtech.net.au
JWH-018 5-hydroxypentyl358.1155.2 chromtech.net.au

The use of deuterated internal standards, such as JWH-018 6-hydroxyindole metabolite-d9, is a cornerstone of accurate and precise quantitative analysis in research methodologies. oup.comlcms.cz These standards are added to samples at the beginning of the analytical process and help to compensate for any loss of analyte during sample preparation and for variations in instrument response due to matrix effects. lcms.cz Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS analysis. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a similar way, allowing for reliable correction. lcms.cz This ensures that the calculated concentration of the analyte is accurate and reproducible, which is essential for research studies investigating the metabolism and prevalence of JWH-018. oup.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the detection of JWH-018 metabolites. researchgate.netnih.gov While LC-MS/MS is often preferred for its ability to analyze a wider range of compounds without derivatization, GC-MS can offer excellent chromatographic resolution and is a well-established technique in many laboratories. nih.gov

A key consideration for the GC-MS analysis of many drug metabolites, including the hydroxylated metabolites of JWH-018, is their low volatility and polar nature. psu.edu To make these compounds suitable for GC analysis, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. researchgate.netpsu.edu Common derivatization strategies include trimethylsilylation (TMS), acetylation (AC), and trifluoroacetylation (TFA). psu.edu For example, trimethylsilylation can be carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). psu.edu This process replaces the active hydrogen atoms in the hydroxyl groups of the metabolites with trimethylsilyl (B98337) groups, resulting in more volatile and thermally stable derivatives that are amenable to GC-MS analysis. psu.edu The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization for reliable detection. psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Metabolite Detection

Electron Ionization (EI) Fragmentation Pattern Analysis of Labeled Compounds

Electron Ionization (EI) mass spectrometry is a fundamental technique for the structural elucidation of synthetic cannabinoids and their metabolites. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and a series of characteristic fragment ions. nih.gov This fragmentation pattern serves as a chemical fingerprint for the compound.

For deuterated standards such as JWH-018 6-hydroxyindole metabolite-d9, the fragmentation pattern is expected to be nearly identical to its non-labeled counterpart. However, any fragment ion that retains the deuterium (B1214612) labels will exhibit a corresponding mass shift. For JWH-018 6-hydroxyindole metabolite-d9, the nine deuterium atoms are located on the naphthoyl moiety. Therefore, fragment ions containing this part of the molecule will have a mass-to-charge ratio (m/z) that is 9 Daltons higher than the corresponding fragments of the unlabeled 6-hydroxyindole metabolite.

Common fragmentation pathways for JWH-018 and related indole-derived cannabinoids involve cleavage of the amide bond and fragmentation of the N-alkyl chain. nih.govmdpi.comresearchgate.net For example, a characteristic fragment for JWH-018 is the naphthoyl acylium ion. mdpi.com In the case of the d9-labeled metabolite, this fragment would be observed at a higher m/z value, confirming the presence and integrity of the labeled internal standard in an analysis. This mass shift is crucial for distinguishing the internal standard from the endogenous analyte and ensuring accurate quantification.

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) Applications in Metabolite Research

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) has become an indispensable tool in synthetic cannabinoid metabolite research. frontiersin.orgnih.gov This technique offers significant advantages over traditional targeted mass spectrometry methods, which may fail to detect novel or unexpected metabolites. nih.gov

UHPLC provides rapid and efficient separation of complex mixtures, which is essential for resolving isomeric metabolites that are common in synthetic cannabinoid metabolism. chromtech.net.au HRMS instruments, such as Quadrupole-Time of Flight (QTOF) mass spectrometers, allow for the determination of the accurate mass of ions, enabling the assignment of elemental compositions to parent compounds and their metabolites. temple.edu This capability is paramount in identifying the full spectrum of metabolites produced during in vitro studies, for instance, in human hepatocyte incubations. frontiersin.orgnih.gov

The non-targeted data acquisition modes of HRMS, such as MSE, collect data on all ions present in a sample, allowing for retrospective data analysis without the need for re-injection. nih.gov This is particularly powerful for identifying novel metabolites or for re-interrogating data when new synthetic cannabinoid analogues emerge. nih.gov Researchers utilize HRMS to characterize metabolic pathways, such as hydroxylation and carboxylation, and to select optimal marker metabolites for monitoring synthetic cannabinoid intake. frontiersin.orgnih.gov

Validation of Analytical Methods in Research Matrices

The validation of analytical methods is critical to ensure the reliability and accuracy of research findings. This process involves a comprehensive evaluation of several key performance characteristics within the specific biological matrix of interest.

Evaluation of Linearity, Sensitivity, and Quantification Limits (LOD/LOQ) in Research Contexts

Method validation rigorously assesses the relationship between the concentration of the analyte and the analytical response.

Linearity : This is evaluated by analyzing a series of calibration standards over a specified concentration range. The resulting data are used to construct a calibration curve, and a linear regression analysis is performed. For JWH-018 and its metabolites, methods have been validated with linear ranges typically from 0.1 ng/mL to 50 or 100 µg/L. researchgate.netnih.gov A coefficient of determination (r²) greater than 0.99 is generally considered evidence of good linearity. nih.govresearchgate.net

Sensitivity : The sensitivity of a method is defined by its limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For JWH-018 metabolites, highly sensitive methods have been developed with LOQs reported to be as low as 0.003 ng/mL in urine and 0.01 ng/mL in plasma. researchgate.nettandfonline.com

The table below summarizes linearity and sensitivity data from various research studies on JWH-018 and its metabolites.

Analyte(s)MatrixLinearity RangeLODLOQ
JWH-018 and metabolitesBlood, Urine0.1–50 ng/mL0.08–0.14 ng/mL0.10–0.21 ng/mL
JWH-018 metabolitesUrineNot specifiedNot specified<0.005 ng/mL
53 Synthetic Cannabinoids/MetabolitesUrine0.1–1.0 to 50–100 µg/LNot specified0.1–1.0 µg/L
JWH-018 and metabolitesPlasmaNot specified0.01 ng/mL0.03 ng/mL
JWH-018 and metabolitesUrineNot specified0.003 ng/mL0.01 ng/mL
JWH-018 and metabolitesUrine1–500 ng/mLNot specified1 ng/mL

Data compiled from multiple sources. chromtech.net.auresearchgate.netnih.govresearchgate.nettandfonline.com

Investigation of Matrix Effects, Recovery, and Process Efficiency for Research Sample Preparation

Sample preparation is a critical step that can significantly impact the accuracy of results. Therefore, matrix effects, recovery, and process efficiency are thoroughly investigated.

Matrix Effect : This refers to the suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. nih.gov It is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent solution. nih.gov For JWH-018 metabolites, matrix effects have been reported to range from significant ion suppression (-73%) to enhancement (52%). nih.gov

Recovery : Extraction recovery measures the efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.gov Studies have reported recovery values for JWH-018 and its metabolites ranging from 44% to over 100%. researchgate.netnih.govoup.com

The following table presents data on these validation parameters for synthetic cannabinoid metabolites from research literature.

ParameterJWH-018 & MetabolitesGeneral Synthetic Cannabinoids
Matrix Effect -73% to 52%13.3% to 89.0%
Recovery 85%–98%44% to 110%
Process Efficiency Assessed, specific values varyAssessed, specific values vary

Data compiled from multiple sources. researchgate.netnih.govoup.comoup.com

Considerations for Stability of JWH 018 Metabolites and Deuterated Standards in Research Samples

The stability of analytes in biological samples is a critical consideration for ensuring the integrity of analytical results, particularly when samples are stored for extended periods before analysis. The stability of JWH-018 metabolites and their corresponding deuterated standards can be affected by several factors, including temperature, container material, and pH.

Studies on cannabinoids have shown that significant losses can occur during storage, often due to adsorption to container surfaces, particularly with plastic materials. nih.gov For instance, storage in polypropylene (B1209903) containers can lead to a more significant loss of cannabinoids compared to glass vials. nih.gov Temperature also plays a crucial role; while freezing (-20°C) is the standard for long-term storage, repeated freeze-thaw cycles should be avoided. nih.gov

Furthermore, some synthetic cannabinoids can be susceptible to thermal degradation, which is a particular concern for analytical methods involving high temperatures, such as gas chromatography (GC-MS). chromatographyonline.comnih.gov This degradation can lead to the formation of other products, potentially resulting in an underestimation of the true analyte concentration. nih.gov Therefore, stability studies are an essential part of method validation, evaluating the analyte's stability under various conditions, including short-term bench-top stability, long-term storage stability, and freeze-thaw stability, to define appropriate sample handling and storage protocols.

Research on Metabolic Pathways and Biotransformation of Jwh 018

In Vitro Metabolic Studies

In vitro methodologies are fundamental in identifying the metabolic fate of xenobiotics like JWH-018. These controlled laboratory-based studies provide a detailed view of the enzymatic processes that modify the compound's structure.

Human liver microsomes (HLMs) and hepatocytes are primary tools for investigating the metabolism of drugs and other foreign compounds. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net Studies incubating JWH-018 with HLMs have been instrumental in identifying a wide array of its metabolites. nih.govplu.mxresearchgate.net This in vitro system allows for the generation of metabolites that are likely to be formed in the human body. nih.gov

Human hepatocytes, which are the main cell type in the liver, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes in a cellular context that more closely resembles the in vivo environment. frontiersin.org The use of these models has been crucial in generating and identifying the various metabolic products of JWH-018. frontiersin.org

Phase I metabolism of JWH-018 primarily involves oxidative reactions, leading to the formation of numerous metabolites. nih.govdshs-koeln.de In vitro studies have revealed that monohydroxylation is a major biotransformation route. nih.govdshs-koeln.de This hydroxylation can occur at several positions on the JWH-018 molecule, including the naphthalene (B1677914) ring system, the indole (B1671886) moiety, and the pentyl side chain. nih.govplu.mxresearchgate.net

Dihydroxylation and trihydroxylation at various locations on the molecule have also been observed. nih.gov Furthermore, other Phase I modifications include N-dealkylation, carboxylation of the alkyl side chain, and dehydration of the alkyl side chain, sometimes in combination with hydroxylation. nih.govplu.mxresearchgate.net The formation of these hydroxylated metabolites is significant as many of them retain biological activity at cannabinoid receptors. plos.orgnih.govresearchgate.net

Table 1: Key Phase I Oxidative Metabolites of JWH-018 Identified in In Vitro Studies

Metabolite Type Site of Modification Reference
Monohydroxylated Metabolites Naphthalene ring, Indole moiety, Alkyl side chain nih.gov, plu.mx, researchgate.net
Dihydroxylated Metabolites Naphthalene ring, Indole moiety, or a combination of sites nih.gov, plu.mx
Trihydroxylated Metabolites Various locations on the molecule nih.gov
Carboxylated Metabolites Alkyl side chain nih.gov
N-dealkylated Metabolites Removal of the pentyl side chain nih.gov

Research has identified specific cytochrome P450 (CYP) isoenzymes responsible for the oxidative metabolism of JWH-018. Studies using recombinant human CYP enzymes have pinpointed CYP2C9 and CYP1A2 as the major isoforms involved in its oxidation. nih.gov CYP2C9 is a highly polymorphic enzyme, and variations in this enzyme can lead to significant differences in the rate of JWH-018 metabolism. nih.govnih.gov For instance, the CYP2C92 variant has been shown to be more efficient at metabolizing JWH-018, while the CYP2C93 variant exhibits a reduced metabolic rate. nih.govnih.gov

While CYP2C9 and CYP1A2 play the primary roles, other isoforms such as CYP2C19, CYP2D6, CYP2E1, and CYP3A4 have been found to have a minimal contribution to the hepatic metabolic clearance of JWH-018. nih.gov The identification of these key enzymes is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in response to JWH-018.

Table 2: Major Cytochrome P450 Isoforms Involved in JWH-018 Metabolism

CYP Isoform Role in Metabolism Reference
CYP2C9 Major contributor to oxidation nih.gov, nih.gov, nih.gov
CYP1A2 Major contributor to oxidation nih.gov
CYP2C19 Minimal contribution nih.gov
CYP2D6 Minimal contribution nih.gov
CYP2E1 Minimal contribution nih.gov
CYP3A4 Minimal contribution nih.gov

Following Phase I oxidation, the resulting metabolites of JWH-018, particularly the hydroxylated forms, undergo Phase II conjugation reactions to facilitate their excretion from the body. nih.gov The primary Phase II pathway for JWH-018 metabolites is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

Studies have shown that hydroxylated metabolites of JWH-018 are substrates for several UGT isoforms, with UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 being identified as the major enzymes involved. nih.govresearchgate.net These enzymes attach a glucuronic acid moiety to the hydroxyl groups of the metabolites, increasing their water solubility and facilitating their elimination in urine. nih.govresearchgate.net This glucuronidation step is a critical detoxification pathway. nih.gov

In Vivo Animal Model Metabolic Research

To complement in vitro findings, in vivo studies using animal models provide insights into the metabolism of JWH-018 in a whole-organism context, accounting for processes such as absorption, distribution, and excretion.

Rodent models, such as rats and mice, have been utilized to investigate the in vivo metabolism of JWH-018. nih.govmdpi.com In studies with Wistar rats, urine analysis revealed that JWH-018 and its N-dealkylated metabolite were present in only small quantities. wikipedia.org The primary metabolites detected were hydroxylated N-dealkylated forms, with hydroxylation occurring on both the naphthalene and indole parts of the molecule. wikipedia.org

In mice, studies have also identified various metabolites in urine and plasma. nih.govmdpi.com For example, after administration of JWH-175, a compound that is rapidly bioactivated to JWH-018 in mice, several mono- and di-hydroxylated metabolites of JWH-018 were identified in urine. mdpi.com Research in mice has also demonstrated that hydroxylated metabolites of JWH-018 can be active in vivo. plos.orgresearchgate.netplos.org The serum of mice administered JWH-018 has been found to contain the parent compound as well as metabolites such as JWH-018 N-(4-hydroxypentyl), JWH-018 N-pentanoic acid, and JWH-018 5-hydroxyindole. nih.gov These animal studies help to confirm the metabolic pathways identified in vitro and provide a more comprehensive understanding of the biotransformation of JWH-018.

Elucidation of Major and Minor Metabolic Pathways in vivo

The in vivo biotransformation of JWH-018 is an extensive process involving multiple metabolic pathways, primarily mediated by cytochrome P450 (P450) enzymes. nih.gov Research has demonstrated that the compound undergoes significant Phase I and Phase II metabolism, leading to a variety of metabolites. nih.gov The primary metabolic reactions include hydroxylation, carboxylation, and N-dealkylation. psu.edu

Major metabolic pathways involve the oxidation of the N-pentyl chain and the indole ring. nih.govdiva-portal.org Monohydroxylation at various positions is a key initial step. diva-portal.org Three major monohydroxylated products have been identified in human plasma and urine: JWH-018 (ω)-OH (on the terminal carbon of the pentyl chain), JWH-018 (ω-1)-OH(R), and JWH-018 (ω-1)-OH(S) (on the second to last carbon of the pentyl chain). nih.gov The major enzyme responsible for JWH-018 metabolism is CYP2C9, with other isoforms like CYP1A2 also contributing. nih.govresearchgate.net Following initial hydroxylation, further oxidation of the pentyl chain leads to the formation of a carboxylic acid metabolite, JWH-018 pentanoic acid, which is a predominant metabolite found in urine. nih.govnih.gov

Investigation of Metabolite Excretion Profiles in Animal Studies

Animal studies have been instrumental in characterizing the excretion of JWH-018 metabolites. Research using Wistar rats, where the compound was administered, involved collecting urine for 24 hours to analyze the metabolic products. wikipedia.org These studies confirmed that JWH-018 is extensively metabolized, with the parent compound often being undetectable in urine samples. psu.edudiva-portal.org

The primary route of excretion for JWH-018 metabolites is through the urine, largely as conjugated products. nih.govnih.gov In rats, the prevailing metabolites found in urine are the N-dealkylated and N-dealkyl monohydroxylated forms. psu.edu This contrasts with human excretion profiles, where monohydroxylated and carboxylated forms are more dominant. psu.edunih.gov

The table below summarizes key findings from a study investigating JWH-018 metabolites in rat urine following administration.

Applications of Deuterated Metabolites in Metabolic Pathway Elucidation

Tracing Metabolic Fate and Turnover Rates Using Labeled Substrates

Deuterated metabolites, such as JWH-018 6-hydroxyindole (B149900) metabolite-d9, are powerful tools in metabolic research. clearsynth.comresearchgate.net The use of stable isotope-labeled compounds allows researchers to trace the metabolic fate of a drug or its metabolites within a biological system. researchgate.net By introducing a compound with a known isotopic label, scientists can differentiate the administered substance and its subsequent metabolic products from their endogenous, unlabeled counterparts. juniperpublishers.com

This technique, known as isotope tracing, is fundamental to elucidating complex metabolic pathways. researchgate.netnih.gov When a deuterated substrate is introduced into an in vivo or in vitro system, it follows the same biochemical routes as the unlabeled compound. juniperpublishers.com However, the deuterium (B1214612) atoms act as a "tag" that can be detected by analytical instruments like mass spectrometers. researchgate.net This enables researchers to track the transformation of the parent compound into various metabolites, identify novel metabolic pathways, and determine the rate at which these transformations occur (turnover rates). nih.govresearchgate.net For instance, if a deuterated drug is administered, the appearance of deuterated metabolites over time provides direct evidence of specific biotransformation reactions and helps quantify their kinetics. juniperpublishers.com This approach can also reveal metabolic "switching," where deuteration at a specific site slows down one metabolic pathway, thereby shunting the metabolism towards alternative routes. juniperpublishers.comosti.gov

Quantifying Metabolic Activity in Research Systems

One of the most critical applications of deuterated compounds in metabolic research is for precise quantification. clearsynth.com JWH-018 6-hydroxyindole metabolite-d9 is intended for use as an internal standard for the quantification of the non-labeled JWH-018 6-hydroxyindole metabolite, a minor urinary metabolite of JWH-018, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). glpbio.com

In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate measurement of an analyte. researchgate.net Deuterated molecules are considered the ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium. researchgate.net This means they exhibit nearly identical behavior during sample preparation, extraction, and chromatographic separation. researchgate.net

When analyzed by mass spectrometry, the deuterated internal standard and the native analyte are easily distinguished by their mass-to-charge ratio. nih.gov By comparing the instrument's response for the analyte to that of the known amount of the internal standard, researchers can correct for any sample loss during processing and for variations in instrument performance (matrix effects). clearsynth.com This isotope dilution mass spectrometry method allows for highly accurate and precise quantification of metabolite concentrations in complex biological matrices like blood, urine, and tissue. nih.govmdpi.com

The table below illustrates the properties and application of a deuterated metabolite as an internal standard in quantitative analysis.

Forensic Toxicology Research Applications: Methodological Advancements

Development of Comprehensive Metabolite Profiling Methods for Synthetic Cannabinoids in Research Settings

The transient nature of parent synthetic cannabinoids in the body necessitates a focus on their metabolic byproducts for effective detection. nih.gov Comprehensive metabolite profiling is a cornerstone of modern forensic research, aiming to identify the full spectrum of metabolites produced from a specific synthetic cannabinoid. mdpi.com This process is essential for identifying reliable biomarkers of consumption. mdpi.com

Various in vitro and in vivo models are employed to study the metabolism of new psychoactive substances (NPS). frontiersin.org Human hepatocytes and human liver microsomes (HLM) are frequently used to simulate human metabolism and identify major metabolites. frontiersin.orgnih.govresearchgate.net These studies have shown that synthetic cannabinoids typically undergo hydroxylation at various positions on the molecule and that the resulting metabolites are often excreted as glucuronide conjugates. nih.govresearchgate.net

Advanced analytical techniques are critical for this research. High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying and structurally elucidating metabolites in complex biological matrices. frontiersin.orgnih.gov Non-targeted HRMS screening offers a flexible approach that allows for the retrospective analysis of data, which is invaluable given the constant emergence of new compounds. nih.gov

Research Findings on JWH-018 Metabolism: Studies on JWH-018 have identified numerous metabolites, resulting from processes like hydroxylation, carboxylation, and dealkylation. researchgate.net The primary urinary metabolites are often the hydroxylated and carboxylated forms, which are typically present as glucuronic acid conjugates. nih.govnih.gov For instance, two major metabolites excreted in urine after JWH-018 consumption are 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic acid and (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalene-1-yl)-methanone. nih.gov The N-pentyl side chain is a primary site for oxidative metabolism. nih.gov

Metabolic Model Key Findings for Synthetic Cannabinoids Primary Analytical Technique References
Human HepatocytesIdentification of major phase I and phase II metabolites.High-Resolution Mass Spectrometry nih.govfrontiersin.org
Human Liver Microsomes (HLM)Elucidation of metabolic pathways, such as hydroxylation and defluorination.LC-MS/MS nih.govresearchgate.net
In silico predictionPreliminary identification of potential metabolites.Computational Modeling frontiersin.org
In vivo (animal models)Comparison of metabolic profiles with human data.GC-MS, LC-MS/MS frontiersin.org

Application of JWH 018 6-Hydroxyindole (B149900) Metabolite-d9 as an Analytical Marker in Exposure Research

In quantitative analytical chemistry, internal standards are essential for achieving accurate and precise measurements. clearsynth.com Deuterated compounds, such as JWH 018 6-hydroxyindole metabolite-d9, are ideal internal standards for mass spectrometry-based methods. clearsynth.comgoogle.com By introducing a known quantity of the deuterated standard into a sample, analysts can correct for variations in sample preparation and instrument response, as well as for matrix effects that can suppress or enhance the signal of the analyte. clearsynth.comlcms.cz

The use of a deuterated internal standard that is structurally and chemically similar to the analyte of interest ensures that it behaves similarly during extraction, derivatization, and ionization. lcms.cz This leads to more reliable and reproducible quantification of the target metabolite in biological samples like blood and urine. researchgate.net Validated methods using UPLC-MS/MS have been developed for the quantification of JWH-018 and its metabolites, demonstrating the importance of such standards in forensic casework. researchgate.net

Key Advantages of Using Deuterated Internal Standards:

Improved Accuracy and Precision: Compensates for analyte loss during sample preparation. clearsynth.com

Correction for Matrix Effects: Mitigates the influence of other components in the biological sample. clearsynth.comlcms.cz

Enhanced Method Robustness: Ensures reliable results across different sample batches and analytical runs. clearsynth.com

Strategies for Identifying Novel Synthetic Cannabinoids via Metabolite Signatures in Research Samples

The constant influx of new synthetic cannabinoids requires proactive strategies for their identification. nus.edu.sg One effective approach is to identify novel compounds based on their metabolic signatures. upf.edu Since structurally similar synthetic cannabinoids often share common metabolic pathways, researchers can predict the likely metabolites of a new compound based on the known metabolism of its analogs. oup.com

For example, the metabolism of JWH-018 provides a template for predicting the metabolites of other naphthoylindoles. oup.com Common metabolic transformations include hydroxylation of the N-alkyl chain and indole (B1671886) ring, as well as carboxylation of the alkyl chain. oup.com By searching for these characteristic metabolite signatures in research samples, forensic toxicologists can identify exposure to a new synthetic cannabinoid even before a reference standard for the parent compound is available. researchgate.net

This strategy often involves a combination of in vitro metabolism studies with human liver preparations and analysis of authentic biological samples. nih.govfrontiersin.org High-resolution mass spectrometry is indispensable for this work, as it allows for the identification of unknown metabolites based on their accurate mass and fragmentation patterns. nih.gov

Strategy Description Key Benefit References
Predictive Metabolite ProfilingUsing known metabolic pathways of similar compounds to predict metabolites of new analogs.Enables proactive identification of new threats. oup.com
In Vitro IncubationUtilizing human liver microsomes or hepatocytes to generate metabolites of new compounds.Provides experimental evidence of metabolic pathways. nih.govfrontiersin.org
Non-Targeted HRMS ScreeningAnalyzing samples for all detectable compounds and retrospectively searching for suspected metabolite signatures.Allows for the discovery of previously unknown compounds and their metabolites. nih.gov
Metabolomics ApproachesStudying the overall metabolic footprint of a new psychoactive substance to understand its effects and identify biomarkers.Offers a broader understanding of the biological impact and potential for identifying exposure. upf.edumdpi.com

Challenges in Analytical Research for an Evolving Class of Compounds

The dynamic nature of the synthetic cannabinoid market presents numerous analytical challenges. mdpi.combrjac.com.br

Rapid Emergence of New Compounds: Clandestine labs constantly alter the chemical structures of synthetic cannabinoids to evade legal control, making it difficult for forensic labs to keep their analytical methods up to date. oup.comgcms.cz

Lack of Reference Standards: When a new synthetic cannabinoid appears, reference standards for the parent compound and its metabolites are often not commercially available, hindering the development and validation of quantitative analytical methods. nih.govsemanticscholar.org

Shared Metabolic Pathways: Different synthetic cannabinoids can produce identical metabolites, complicating the interpretation of results. For instance, AM-2201 can be defluorinated to produce metabolites that are indistinguishable from those of JWH-018, making it difficult to determine which specific compound was consumed. oup.comnih.gov

Isomeric Compounds: Many new synthetic cannabinoids are isomers of existing compounds, which can be difficult to differentiate using standard mass spectrometry techniques alone. unodc.org

Low Concentrations: The high potency of many synthetic cannabinoids means they are often present in biological fluids at very low concentrations, requiring highly sensitive analytical instrumentation. nih.govbrjac.com.br

Addressing these challenges requires a multi-faceted approach, including the use of high-resolution mass spectrometry, the development of in vitro and in silico models to predict metabolism, and collaboration between forensic laboratories worldwide to share information on new compounds and analytical methods. nih.govfrontiersin.orgeuropa.eu

Pharmacological and Biochemical Research of Jwh 018 Metabolites Preclinical Focus

In Vitro Receptor Binding Studies of JWH-018 Hydroxylated Metabolites (e.g., CB1 and CB2 Receptor Affinity)

In vitro competition binding assays have been crucial in determining the affinity of JWH-018's hydroxylated metabolites for the primary cannabinoid receptors, CB1 and CB2. These studies reveal that Phase I metabolism does not eliminate the ability of these compounds to bind to cannabinoid receptors; in fact, many metabolites retain high affinity. nih.govplos.org

At the cannabinoid 1 (CB1) receptor, predominantly found in the central nervous system, several monohydroxylated metabolites of JWH-018 demonstrate high binding affinity. plos.org Studies using mouse brain homogenates showed that five different monohydroxylated metabolites bound to CB1 receptors with affinities (Ki values) that were either equivalent to or up to 10 times greater than that of Δ⁹-THC, the primary psychoactive component of cannabis. plos.orgplos.org For instance, JWH-018 and its N-(4-hydroxypentyl) metabolite (M1) bind with nearly 10-fold higher affinity than Δ⁹-THC. plos.org The carboxylated metabolite, however, shows a negligible affinity for the CB1 receptor. plos.org

CB1 Receptor Binding Affinities of JWH-018 and its Metabolites

Comparison of the binding affinities (Ki) of JWH-018 and its primary monohydroxylated metabolites for the mouse CB1 receptor, relative to Δ⁹-THC. Data sourced from Brents et al. (2011).

CompoundKi (nM) ± SEM
Δ⁹-THC15.29 ± 4.5
JWH-0181.67 ± 0.4
M1 (N-4-hydroxypentyl)1.64 ± 0.3
M2 (N-5-hydroxypentyl)8.11 ± 1.1
M3 (indole-6-hydroxy)11.00 ± 2.6
M4 (indole-7-hydroxy)12.56 ± 2.0
M5 (indole-5-hydroxy)15.28 ± 4.2
M6 (N-pentanoic acid)> 10,000

Similarly, studies on the cannabinoid 2 (CB2) receptor, which is primarily associated with the immune system, show that JWH-018 and its metabolites exhibit nanomolar affinity. nih.govnih.gov Research utilizing Chinese Hamster Ovary (CHO) cells expressing human CB2 receptors found that several monohydroxylated metabolites bind with high affinity. nih.govnih.gov While some metabolites, such as the 4-OH and 5-OH pentyl chain derivatives, showed a reduction in affinity compared to the parent compound, they still maintained a strong interaction with the CB2 receptor. researchgate.net

CB2 Receptor Binding Affinities of JWH-018 and its Metabolites

Binding affinities (Ki) of JWH-018 and a selection of its human metabolites for the human CB2 receptor. Data sourced from Rajasekaran et al. (2013).

CompoundKi (nM) ± SEM
Δ⁹-THC37.1 ± 1.2
CP-55,9400.8 ± 0.1
JWH-0183.8 ± 0.4
JWH-018 N-(4-hydroxypentyl)57.3 ± 1.4
JWH-018 N-(5-hydroxypentyl)14.0 ± 1.1
JWH-018 indole-4-hydroxy10.3 ± 1.1
JWH-018 indole-5-hydroxy29.5 ± 1.2
JWH-018 indole-6-hydroxy6.4 ± 1.1
JWH-018 indole-7-hydroxy10.8 ± 1.1

Enzyme Interaction Studies with JWH-018 Metabolites

The formation and subsequent processing of JWH-018 metabolites are governed by interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

Phase I metabolism of JWH-018 is largely driven by CYP enzymes, with studies identifying CYP2C9 and CYP1A2 as the major contributors to its oxidation into hydroxylated metabolites. nih.gov The interaction with these enzymes is critical, as their efficiency dictates the rate of metabolite formation. Research on genetic variants (polymorphisms) of CYP2C9 has shown significant differences in metabolic activity. nih.gov In vitro assays using recombinant CYP2C9 variants revealed that the CYP2C93 variant produced significantly less of the ω-OH and (ω-1)-OH metabolites, while the CYP2C92 variant was roughly 3.6-fold more efficient than the wild-type (CYP2C9*1) enzyme. nih.gov These findings suggest that an individual's genetic makeup can alter the rate and profile of active metabolite production, potentially influencing the pharmacological effects experienced. nih.gov

Enzyme Kinetic Efficiency (Vmax/Km) of CYP2C9 Variants in Forming JWH-018 Hydroxylated Metabolites

This table shows the catalytic efficiency of different CYP2C9 enzyme variants in producing major hydroxylated metabolites of JWH-018. Data sourced from Chimalakonda et al. (2017).

Metabolite FormedCYP2C91 (Wild Type)CYP2C92CYP2C9*3
JWH-018 (ω)-OH58.42212.298.85
JWH-018 (ω-1)-OH(S)16.4245.906.40
JWH-018 (ω-1)-OH(R)17.0759.291.00

Following hydroxylation by CYP enzymes, these Phase I metabolites undergo Phase II metabolism, which typically involves conjugation to increase water solubility and facilitate excretion. Studies have shown that the hydroxylated metabolites of JWH-018 are substrates for various UGT enzymes, which catalyze their glucuronidation. researchgate.net This demonstrates a subsequent enzyme interaction where the active hydroxylated metabolites are further processed for clearance.

Exploration of Intrinsic Activity and Efficacy of Metabolites in Receptor Systems (e.g., partial vs. full agonism in in vitro assays)

Beyond simply binding to receptors, the intrinsic activity and efficacy of JWH-018 metabolites determine the magnitude of the cellular response they elicit. Preclinical assays, such as [³⁵S]GTPγS binding and adenylyl cyclase inhibition, have been used to characterize whether these metabolites act as partial or full agonists. nih.govnih.gov

At the CB1 receptor, JWH-018 and its monohydroxylated metabolites display a range of efficacies, from partial to full agonism. nih.govplos.org In [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor binding, the parent JWH-018 and several of its metabolites (specifically the N-5-hydroxypentyl, indole-6-hydroxy, and indole-5-hydroxy metabolites) acted as full agonists, producing a level of G-protein stimulation comparable to the potent full agonist CP-55,940. plos.orgplos.orgnih.gov Other metabolites acted as partial agonists, but still showed equal or greater efficacy compared to the partial agonist Δ⁹-THC. plos.orgnih.gov

CB1 Receptor Intrinsic Activity of JWH-018 and its Metabolites

Maximal efficacy (Emax) of JWH-018 and its metabolites in stimulating G-protein binding via the CB1 receptor, shown as a percentage of the response to the full agonist CP-55,940. Data from Brents et al. (2011).

CompoundAgonist TypeEmax (% of CP-55,940)
Δ⁹-THCPartial Agonist~18%
JWH-018Full Agonist~74%
M1 (N-4-hydroxypentyl)Partial Agonist~36%
M2 (N-5-hydroxypentyl)Full Agonist~82%
M3 (indole-6-hydroxy)Full Agonist~69%
M4 (indole-7-hydroxy)Partial Agonist~46%
M5 (indole-5-hydroxy)Full Agonist~74%

At the CB2 receptor, JWH-018 metabolites also exhibit a spectrum of activity from partial to full agonism. nih.gov In assays measuring the inhibition of adenylyl cyclase, most of the tested JWH-018 metabolites produced levels of inhibition equivalent to the full agonist CP-55,940, indicating they are full agonists at the CB2 receptor. nih.gov However, the N-(4-hydroxypentyl), N-(5-hydroxypentyl), and indole-5-hydroxy metabolites acted as partial agonists in this assay. nih.gov This demonstrates that hydroxylation at different positions on the JWH-018 molecule can result in metabolites with distinct efficacy profiles at the CB2 receptor. nih.gov

Future Research Directions and Methodological Innovations

Advancements in High-Throughput Screening for Metabolite Detection in Research

High-throughput screening (HTS) has become an indispensable tool in drug discovery and toxicology, enabling the rapid analysis of large numbers of samples. chemrxiv.org In the context of synthetic cannabinoid research, HTS is pivotal for identifying and quantifying metabolites in biological matrices. The evolution of HTS technologies is marked by increased automation, miniaturization, and the integration of advanced analytical techniques. chemrxiv.orgtechnologynetworks.com

One of the key advancements in this area is the coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). nih.govresearchgate.net These techniques offer high sensitivity and selectivity, which are essential for detecting the low concentrations of metabolites typically found in biological samples. acs.org For instance, an LC-quadrupole time-of-flight (QTOF)-MS assay has been developed for the efficient identification of synthetic cannabinoid parent compounds and their metabolites in real-time.

Furthermore, the development of novel sample preparation techniques, such as salting-out assisted liquid-liquid extraction (SALLE), has streamlined the analytical workflow, reducing processing time and waste. nih.govresearchgate.net The optimization of steps like β-glucuronide hydrolysis has also contributed to making these methods faster and more efficient. nih.govresearchgate.net The integration of machine learning algorithms with metabolomics data from HRMS represents a novel screening strategy to detect chemical signatures of synthetic cannabinoid exposure, enhancing the ability to identify new and emerging compounds. nih.gov

Interactive Data Table: High-Throughput Screening Methods for Synthetic Cannabinoid Metabolite Detection.

Technology Description Advantages Reference
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry. High sensitivity and selectivity for targeted analysis. nih.govresearchgate.net
LC-HRMS (e.g., QTOF) Liquid chromatography coupled with high-resolution mass spectrometry. Enables identification of unknown metabolites and retrospective data analysis.
Metabolomics with Machine Learning Untargeted analysis of metabolites combined with algorithms to identify patterns of exposure. Potential to identify exposure to new or unexpected synthetic cannabinoids. nih.gov

| Automated Sample Preparation | Use of robotics and streamlined extraction techniques (e.g., SALLE). | Increased throughput, reduced manual error, and faster turnaround times. | nih.govresearchgate.net |

Computational and In Silico Approaches for Predicting Metabolite Formation and Pathways

Computational, or in silico, approaches are becoming increasingly valuable for predicting the metabolic fate of new synthetic cannabinoids. These methods can provide rapid insights into potential metabolites without the need for authentic reference standards or lengthy laboratory experiments. Software like MetaSite™ can predict the most likely sites of metabolism on a molecule, guiding subsequent in vitro and in vivo studies.

The primary advantage of in silico prediction is its speed and simplicity. nih.gov However, the accuracy of these predictions can vary, as some software may not account for all drug-metabolizing enzymes or pathways. nih.gov For JWH-018, in silico models have been used to predict its metabolic pathways, which primarily involve hydroxylation and N-dealkylation. In vitro studies using human liver microsomes have largely confirmed these predictions, identifying numerous mono-, di-, and tri-hydroxylated metabolites, as well as N-dealkylated and carboxylated forms.

Despite their limitations, in silico tools are a crucial first step in the metabolic investigation of new synthetic cannabinoids. They help to prioritize which metabolites to synthesize as reference standards and which to target in analytical methods. The comparison of in silico predictions with experimental data from in vitro models, such as human hepatocytes or liver microsomes, is a powerful strategy for comprehensively characterizing the metabolism of these compounds. nih.gov

Development of Novel Deuterated Internal Standards for Emerging Synthetic Cannabinoid Metabolites

The accuracy and reliability of quantitative analytical methods heavily depend on the use of appropriate internal standards. In mass spectrometry-based analyses, stable isotope-labeled internal standards, particularly deuterated analogues, are considered the gold standard. clearsynth.com These standards have nearly identical chemical and physical properties to the analyte of interest but a different mass, allowing them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer. mdpi.com This co-elution is crucial for correcting for variations in sample preparation and matrix effects, which can significantly impact the accuracy of quantification. clearsynth.commdpi.com

For the analysis of synthetic cannabinoid metabolites, the availability of corresponding deuterated internal standards is essential. For example, deuterated versions of JWH-018 and its metabolites, such as JWH-018 N-(5-hydroxypentyl) metabolite-d5 and JWH-018 pentanoic acid metabolite-d4, have been used to ensure accurate quantification in biological samples. ovid.com The development of these standards involves complex organic synthesis to introduce deuterium (B1214612) atoms into the molecular structure.

As new synthetic cannabinoids and their metabolites emerge, there is a continuous need for the development of novel deuterated internal standards. This is a significant challenge, as the synthesis of these compounds can be time-consuming and expensive. However, their availability is critical for forensic and clinical laboratories to provide accurate and defensible quantitative results. The use of a suite of deuterated internal standards in a single analytical method allows for the simultaneous and accurate quantification of a wide range of synthetic cannabinoids and their metabolites. lcms.cz

Integration of Multi-Omics Data in Metabolic Research of Synthetic Cannabinoids

The study of synthetic cannabinoid metabolism can be significantly enhanced by the integration of multiple "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This multi-omics approach provides a more holistic view of the biological response to these compounds, from the genetic level to the functional metabolic output. mdpi.com

For instance, integrating transcriptomics and metabolomics data can help to identify the specific enzymes and pathways involved in the metabolism of a synthetic cannabinoid. plos.org By correlating changes in gene expression (transcriptomics) with alterations in metabolite profiles (metabolomics), researchers can elucidate the regulatory networks that govern the biotransformation of these drugs. mdpi.com Proteomics data can further complement this by providing information on the abundance and activity of the metabolic enzymes themselves.

While the application of multi-omics approaches specifically to synthetic cannabinoid research is still an emerging area, the methodologies and computational tools for data integration are well-established in other fields. plos.orgnih.gov Pipelines like INTEGRATE have been developed to combine metabolomics and transcriptomics data with genome-scale metabolic models to characterize metabolic regulation. plos.org The application of such approaches to the study of synthetic cannabinoids holds great promise for a deeper understanding of their metabolic pathways, inter-individual variability in metabolism, and the molecular mechanisms underlying their toxicity. The use of synthetic data generation and machine learning can also aid in building more robust models for multi-omics integration in the future. nih.gov

Q & A

Basic: What analytical methods are recommended for quantifying JWH 018 6-hydroxyindole metabolite-d9 in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with online solid-phase extraction (SPE) is widely used for quantification. A Zorbax Eclipse Plus C18 column (3.0 x 100 mm x 1.8 µm) is optimal for retention time consistency, and deuterated internal standards (e.g., this compound) mitigate matrix effects . Calibration curves (2.5–50 ng/mL) in oral fluid (OF) and buffer matrices (1:3 v:v) show linearity, with quantifier ions (e.g., 358.2 → 155) validated for specificity . Ensure chemical purity (≥98%) and deuterium incorporation (≥99%) to avoid isotopic interference .

Advanced: How can co-eluting isomers (e.g., 5- vs. 6-hydroxyindole metabolites) be resolved to prevent false positives in LC-MS/MS?

Methodological Answer:
Isomeric differentiation requires ultra-high-resolution chromatography. For example, adjusting gradient elution parameters (e.g., 0.1% formic acid in water/acetonitrile) can separate JWH 018 5-hydroxyindole and 6-hydroxyindole metabolites, which differ by <0.1 min in retention time . Transition ion ratios (e.g., qualifier/quantifier) and secondary product ions should be cross-validated to confirm specificity. Blind studies in spiked OF samples reveal that even minor retention time shifts (±0.05 min) or shared precursor ions (e.g., m/z 358.2) necessitate orthogonal methods like high-resolution MS (HRMS) for unambiguous identification .

Basic: What are the stability considerations for storing this compound as an internal standard?

Methodological Answer:
Stability is maintained for ≥1 year when stored as a methanolic solution at -20°C. Avoid freeze-thaw cycles, which may degrade deuterium labels (≤1% d0 loss is critical for isotopic fidelity). For long-term storage, lyophilized forms in amber vials under inert gas (e.g., argon) are preferred . Purity should be rechecked via LC-UV/HRMS after prolonged storage.

Advanced: How does deuterium loss in this compound affect quantitative accuracy in method validation?

Methodological Answer:
Deuterium loss (e.g., d9 → d8 due to H/D exchange) introduces systematic bias, particularly in electrospray ionization (ESI). Monitor isotopic purity using HRMS to detect d0/d1 contamination, which can inflate analyte response. Correct for this by normalizing against a non-deuterated analog or using a second internal standard (e.g., JWH 073-d5). Cross-validate with non-deuterated QCs to quantify relative ionization efficiency differences (typically <30% variance) .

Basic: How should researchers design a validation protocol for this compound in urine or oral fluid?

Methodological Answer:
Follow FDA bioanalytical guidelines:

  • Selectivity: Test 15+ blank matrices to confirm absence of endogenous interference.
  • Linearity: Use 6–8 calibration points (2.5–100 ng/mL) with R² ≥0.98.
  • Accuracy/Precision: Include QCs at LLOQ, low, mid, and high levels (≤15% CV).
  • Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion .
  • Stability: Assess bench-top, freeze-thaw, and long-term stability under storage conditions .

Advanced: What metabolic pathways of JWH 018 lead to the formation of 6-hydroxyindole metabolites, and how do they influence cross-reactivity in immunoassays?

Methodological Answer:
JWH 018 undergoes hepatic oxidation via CYP2C9/CYP2C19 to form 6-hydroxyindole metabolites, which are glucuronidated before renal excretion. Cross-reactivity in immunoassays arises due to structural similarity between hydroxyindole isomers and other JWH analogs (e.g., JWH 073). To mitigate false positives, use orthogonal confirmation with LC-MS/MS targeting unique transitions (e.g., m/z 366.2294 for JWH 018 6-hydroxyindole-d9) . Metabolite-specific antibodies (if available) improve immunoassay specificity .

Basic: What are the critical parameters for synthesizing this compound with high isotopic fidelity?

Methodological Answer:
Synthesis requires deuterated precursors (e.g., indole-d7) and controlled reaction conditions to minimize proton exchange. Use anhydrous solvents (e.g., deuterated methanol) and inert atmospheres. Post-synthesis, confirm isotopic purity via HRMS (target mass: 366.2294 Da) and monitor deuteration at all nine positions (≥99% d9). Impurities (e.g., d8 or d10) must be ≤1% to avoid quantitative bias .

Advanced: How can researchers optimize SPE protocols for extracting JWH 018 6-hydroxyindole metabolites from complex matrices like whole blood?

Methodological Answer:
Mixed-mode SPE cartridges (e.g., C8/SCX) enhance recovery (>85%) by leveraging hydrophobic and ion-exchange interactions. Acidify samples (pH 3) to protonate the indole nitrogen, improving retention. Elute with 2% ammonium hydroxide in methanol. Validate recovery using isotopically labeled internal standards and compare against protein precipitation (e.g., acetonitrile) to assess matrix effects .

Basic: What are the key differences between this compound and its structural analogs (e.g., JWH 073 6-methoxyindole)?

Methodological Answer:
The 6-hydroxyindole group in JWH 018 metabolites increases polarity compared to methoxyindole analogs (e.g., JWH 073 6-methoxyindole), affecting chromatographic retention (e.g., ~2 min earlier elution on C18 columns). Mass spectrometric differentiation relies on unique product ions: JWH 018 metabolites fragment to m/z 155 (indole ring), whereas JWH 073 analogs produce m/z 127 (methoxy-indole cleavage) .

Advanced: What computational tools can predict the collision-induced dissociation (CID) patterns of JWH 018 6-hydroxyindole metabolites for method development?

Methodological Answer:
Software like Mass Frontier or ACD/MS Fragmenter simulates CID fragmentation based on bond dissociation energies and stable ion theory. For JWH 018 6-hydroxyindole-d9, predict cleavage at the carbonyl group (C=O) and indole ring, generating m/z 155 (hydroxyindole) and 211 (naphthoyl fragment). Validate predicted transitions experimentally using reference standards and HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.